molecular formula C44H34NO2P B15126571 N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B15126571
M. Wt: 639.7 g/mol
InChI Key: KEIZMADKDYGTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure

Properties

IUPAC Name

N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34NO2P/c1-29(35-23-11-17-31-13-3-7-19-37(31)35)45(30(2)36-24-12-18-32-14-4-8-20-38(32)36)48-46-41-27-25-33-15-5-9-21-39(33)43(41)44-40-22-10-6-16-34(40)26-28-42(44)47-48/h3-30H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIZMADKDYGTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C(C)C3=CC=CC4=CC=CC=C43)P5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, typically starting with the preparation of the naphthalen-1-ylethylamine derivatives. These derivatives are then subjected to cyclization reactions under controlled conditions to form the pentacyclic core. The final step involves the introduction of the phosphorous and oxygen atoms to complete the structure. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structure and functional groups.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
  • S-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
  • 2,4,6-Tri-substituted-1,3,5-Triazines

Uniqueness

This compound is unique due to its pentacyclic structure and the presence of both phosphorus and oxygen atoms within the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in catalysis and material science.

Biological Activity

N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its structural characteristics and biological implications based on recent studies.

Structural Characteristics

The compound belongs to a class of phosphapentacyclic compounds characterized by a unique polycyclic structure that includes multiple aromatic rings and oxygen functionalities. Its molecular formula is C36H38NO2PC_{36}H_{38}NO_2P, indicating a significant presence of carbon and nitrogen atoms alongside phosphorus and oxygen.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₃₆H₃₈N O₂ P
Molecular Weight570.67 g/mol
Number of Rings5 (pentacyclic)
Functional GroupsAmine, Dioxane
Aromatic SystemsMultiple naphthalene units

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity . Research has shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antitumor Activity

In a study published in ResearchGate, the compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated a significant reduction in viability at concentrations as low as 10 µM after 48 hours of exposure:

  • HeLa Cells: 70% inhibition at 10 µM
  • MCF-7 Cells: 65% inhibition at 10 µM

The proposed mechanism involves the induction of oxidative stress leading to DNA damage and subsequent activation of apoptotic pathways. The compound's ability to interact with cellular membranes may enhance its uptake into cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Toxicity Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. In vitro studies have indicated cytotoxic effects at higher concentrations which necessitate further investigation into its safety margins.

Summary of Toxicity Studies

Toxicity assessments conducted on non-cancerous cell lines revealed:

  • IC50 Values: Ranging from 50 to 100 µM depending on the cell line.
  • Effects on Cell Morphology: Notable changes observed at concentrations above IC50.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.